![molecular formula C14H17N3O3 B1446920 N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1105039-59-5](/img/structure/B1446920.png)
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide, or 4-MMC-PY, is a synthetic molecule with potential applications in both scientific research and medicinal chemistry. It is a member of the pyrazole family of compounds, which are known for their versatile chemical structures and reactivity. 4-MMC-PY is a novel compound that has recently been investigated for its potential applications in medicinal chemistry and scientific research.
Scientific Research Applications
Novel Synthesis and Impurities of Proton Pump Inhibitors
- Objective: Investigated novel synthesis methods for omeprazole, emphasizing the study of various pharmaceutical impurities of anti-ulcer drugs. This research is crucial for developing proton pump inhibitors with enhanced efficacy and minimized impurities.
- Findings: Highlighted a novel synthesis process for pharmaceutical impurities, achieving expected yields through a simplified process. The synthesized impurities can serve as standard impurities for further studies, potentially improving drug development processes.
- Implications: While not directly related to the compound , this research underscores the importance of novel synthesis processes and impurity identification in the pharmaceutical industry, which could be applicable to a wide range of compounds, including the one specified (S. Saini et al., 2019).
Analytical Methods for Antioxidant Activity
- Objective: Reviewed critical analytical tests for determining antioxidant activity, vital for assessing the therapeutic potential of compounds.
- Findings: Detailed various assays based on hydrogen atom transfer and electron transfer, providing a comprehensive framework for analyzing antioxidant capacities, which are crucial for evaluating the therapeutic potential of new compounds, including the potential antioxidant activity of "N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide".
- Implications: Understanding these methodologies is key for researchers aiming to discover and characterize new compounds with antioxidant properties, potentially including the compound (I. Munteanu & C. Apetrei, 2021).
Synthesis of Weinreb and Derivatives
- Objective: Explored the synthesis of Weinreb amides, highlighting their significance as intermediates in organic synthesis.
- Findings: Discussed the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones, a process relevant to the development and synthesis of various pharmaceutical compounds.
- Implications: The methodologies discussed for synthesizing Weinreb amides could offer insights into synthesizing and studying compounds like "N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide", especially regarding their potential roles as intermediates in synthesizing more complex molecules (M. Khalid et al., 2020).
properties
IUPAC Name |
N-methoxy-1-[(4-methoxyphenyl)methyl]-N-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16(20-3)14(18)12-8-15-17(10-12)9-11-4-6-13(19-2)7-5-11/h4-8,10H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRJHBOKFQJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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